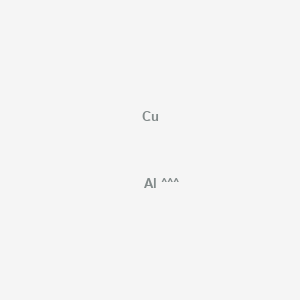

Aluminum;copper

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Aluminum;copper” refers to alloys primarily composed of aluminum and copper. These alloys are known for their high strength and excellent thermal and electrical conductivity. Aluminum-copper alloys are widely used in various industries, including aerospace, automotive, and electronics, due to their desirable mechanical properties and resistance to corrosion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aluminum-copper alloys can be synthesized through various methods, including casting, rolling, and extrusion. The preparation involves melting aluminum and copper together, followed by solidification. The reaction conditions typically include high temperatures to ensure complete melting and mixing of the metals. The molten mixture is then cooled to form the alloy.

Industrial Production Methods

In industrial settings, aluminum-copper alloys are produced using large-scale casting processes. The molten aluminum and copper are poured into molds and allowed to solidify. The solidified alloy is then subjected to further processing, such as rolling or extrusion, to achieve the desired shape and mechanical properties. Advanced techniques like laser welding and friction stir welding are also employed to join aluminum and copper components.

Análisis De Reacciones Químicas

Types of Reactions

Aluminum-copper alloys undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of other elements and the environmental conditions.

Common Reagents and Conditions

Oxidation: Aluminum-copper alloys can oxidize when exposed to air, forming a protective oxide layer. This reaction is typically slow and occurs at room temperature.

Reduction: Reduction reactions can occur in the presence of reducing agents, such as hydrogen gas, at elevated temperatures.

Substitution: Substitution reactions involve the replacement of one element in the alloy with another, often facilitated by high temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions include aluminum oxide, copper oxide, and various intermetallic compounds. These products can influence the mechanical and chemical properties of the alloy.

Aplicaciones Científicas De Investigación

Aluminum-copper alloys have numerous scientific research applications:

Chemistry: Used as catalysts in chemical reactions due to their high surface area and reactivity.

Biology: Employed in the development of biomedical devices and implants due to their biocompatibility and strength.

Medicine: Utilized in the fabrication of surgical instruments and diagnostic equipment.

Industry: Widely used in the aerospace and automotive industries for manufacturing lightweight and durable components.

Mecanismo De Acción

The mechanism by which aluminum-copper alloys exert their effects involves the interaction of aluminum and copper atoms at the molecular level. The mutual diffusion of aluminum and copper atoms leads to the formation of intermetallic compounds, which enhance the alloy’s strength and conductivity. The bonding at the interface of aluminum and copper is primarily due to the melting of the metal surface and the mutual diffusion of atoms.

Comparación Con Compuestos Similares

Similar Compounds

Aluminum-magnesium alloys: Known for their lightweight and high corrosion resistance.

Aluminum-silicon alloys: Used for their excellent casting properties and thermal conductivity.

Copper-zinc alloys (brass): Valued for their malleability and acoustic properties.

Uniqueness

Aluminum-copper alloys are unique due to their combination of high strength, excellent thermal and electrical conductivity, and resistance to corrosion. These properties make them suitable for a wide range of applications, from aerospace components to electronic devices.

Propiedades

Fórmula molecular |

AlCu |

|---|---|

Peso molecular |

90.53 g/mol |

Nombre IUPAC |

aluminum;copper |

InChI |

InChI=1S/Al.Cu |

Clave InChI |

WPPDFTBPZNZZRP-UHFFFAOYSA-N |

SMILES canónico |

[Al].[Cu] |

Números CAS relacionados |

61027-69-8 12004-15-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)

![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)